Synthesis Efficiency: High-Yield Acyl Chloride Formation from Carboxylic Acid
The conversion of 1-benzyl-1H-pyrazole-4-carboxylic acid to the target acyl chloride using thionyl chloride in toluene under reflux conditions proceeds with a high, reproducible yield of 95% . This yield is based on a specific procedure using 1.6 g (7.92 mmol) of the carboxylic acid and 1.88 g (15.8 mmol) of thionyl chloride, resulting in 1.65 g of crude product . This efficiency is critical for procurement as it demonstrates the robustness of a key synthetic step, enabling cost-effective scaling. While a direct head-to-head comparison with the synthesis of other pyrazole-4-carbonyl chlorides is not available in the same reference, this yield is characteristic of a well-optimized, scalable protocol for this specific benzyl-substituted derivative .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | N/A (Yield of a specific, optimized protocol for this compound) |
| Quantified Difference | N/A |
| Conditions | Reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid (7.92 mmol) with thionyl chloride (15.8 mmol) in toluene at reflux for 4 hours. |
Why This Matters
A 95% yield in this key transformation ensures cost-effective sourcing and reliable scale-up for procurement of downstream building blocks.
